molecular formula C11H19N3O2 B1378700 tert-butyl N-(1-cyanopiperidin-4-yl)carbamate CAS No. 721450-38-0

tert-butyl N-(1-cyanopiperidin-4-yl)carbamate

Cat. No. B1378700
M. Wt: 225.29 g/mol
InChI Key: LZVWQFNLDLGSRA-UHFFFAOYSA-N
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Description

“tert-butyl N-(1-cyanopiperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 721450-38-0 . It has a molecular weight of 225.29 . The IUPAC name for this compound is tert-butyl (1-cyanopiperidin-4-yl)carbamate .


Molecular Structure Analysis

The InChI code for “tert-butyl N-(1-cyanopiperidin-4-yl)carbamate” is 1S/C11H19N3O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-12)7-5-9/h9H,4-7H2,1-3H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“tert-butyl N-(1-cyanopiperidin-4-yl)carbamate” is a powder at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: The compound “o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate” has been studied for its in vitro antimicrobial activity . This research was aimed at designing and synthesizing effective antimicrobial agents.
  • Methods of Application: The compounds were synthesized and then screened for their antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains, and their antifungal profile was tested on various fungi and molds .
  • Results or Outcomes: The compounds showed varying degrees of potency. For example, compounds 4k and 5f showed maximum potency against S. aureus (ATCC 25323) strain with an MIC value of 6.25 µg/ml, which is comparable with the standard drug ciprofloxacin . All compounds showed average antifungal activity in the range of 100–200 µg/ml .

properties

IUPAC Name

tert-butyl N-(1-cyanopiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-12)7-5-9/h9H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVWQFNLDLGSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-cyanopiperidin-4-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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